4-Chloro-2-(methylsulfonyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

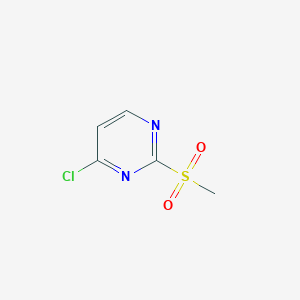

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVZLXTZQHILRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456893 | |

| Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97229-11-3 | |

| Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97229-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-(methylsulfonyl)pyrimidine (CAS No: 97229-11-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-(methylsulfonyl)pyrimidine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and significant applications in the discovery of novel therapeutics, supported by practical protocols and mechanistic insights.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature, characterized by the following properties:

| Property | Value | Source |

| CAS Number | 97229-11-3 | [1][2][3] |

| Molecular Formula | C5H5ClN2O2S | [1][4][5] |

| Molecular Weight | 192.62 g/mol | [1][4][5][6] |

| Melting Point | 87-89°C | |

| Boiling Point | 371.1°C at 760 mmHg | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [1] |

The structure of this compound, featuring a pyrimidine ring substituted with a chloro group at the 4-position and a methylsulfonyl group at the 2-position, is pivotal to its reactivity and utility in organic synthesis.

Figure 1: Chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The most common and scalable synthesis of this compound involves the oxidation of its thioether precursor, 2-methylthio-4-chloropyrimidine.[2][7]

Experimental Protocol

Materials:

-

2-methylthio-4-chloropyrimidine

-

95% Ethanol

-

30% Hydrogen peroxide

-

Ammonium molybdate tetrahydrate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a single-necked flask, add 2-methylthio-4-chloropyrimidine and 95% ethanol.

-

Cool the mixture to 0°C with magnetic stirring.

-

Slowly add 30% hydrogen peroxide and a catalytic amount of ammonium molybdate tetrahydrate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Upon reaction completion, remove the solvent by distillation under reduced pressure.

-

Add water to the residue and extract the product.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the final product as a white solid.[2]

Reaction Mechanism and Rationale

The core of this synthesis is the oxidation of the sulfide to a sulfone. Hydrogen peroxide serves as the primary oxidant, while ammonium molybdate acts as a catalyst to facilitate this transformation. The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyrimidine ring, making it highly susceptible to nucleophilic attack.

Figure 2: Synthetic workflow for this compound.

Reactivity and Mechanistic Insights

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and the potent electron-withdrawing methylsulfonyl group. This electronic nature dictates its reactivity, primarily through nucleophilic aromatic substitution (SNA_r). The molecule presents two key electrophilic sites for nucleophilic attack: the chlorine-bearing C4 position and the sulfone-bearing C2 position.

The chemoselectivity of nucleophilic attack is a critical consideration for synthetic chemists. Generally, the methylsulfonyl group is a better leaving group than the chloro group. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.[8]

-

Attack at C4: Secondary aliphatic amines and anilines in the presence of a weak base tend to selectively displace the chloride at the C4 position.[8]

-

Attack at C2: Sterically unhindered primary aliphatic amines and deprotonated anilines can selectively displace the methylsulfonyl group at the C2 position.[8]

This differential reactivity allows for the sequential functionalization of the pyrimidine core, a highly desirable feature in combinatorial chemistry and drug discovery.

Figure 3: Regioselective reactivity of this compound.

Applications in Drug Discovery and Development

The unique structural and reactivity profile of this compound makes it a valuable scaffold in medicinal chemistry. Pyrimidine-based compounds are prevalent in a wide range of therapeutic areas, including oncology, infectious diseases, and immunology.[9]

Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a major class of cancer therapeutics.[10] The pyrimidine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The substitutable positions at C2 and C4 allow for the introduction of different functional groups to modulate potency, selectivity, and pharmacokinetic properties. For instance, it has been used as a key intermediate in the development of potent and orally active murine double minute 2 (MDM2) inhibitors for cancer treatment.[11]

Protein Degrader Building Blocks

This compound is also classified as a protein degrader building block.[1] This suggests its utility in the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies, which are at the forefront of modern drug discovery.

Other Biologically Active Molecules

The versatility of this pyrimidine derivative extends to the synthesis of a broad spectrum of biologically active molecules. Its ability to undergo controlled, regioselective substitutions makes it an ideal starting material for creating libraries of compounds for high-throughput screening.[2] It has been investigated for its potential in treating various cancers, including those resistant to existing therapies.[4]

Figure 4: Workflow for the application of this compound in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Harmful if swallowed or in contact with skin.

-

Causes skin irritation.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.[6]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

-

Handle in a well-ventilated area or under a fume hood.[13]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[14]

-

In case of eye contact: Rinse cautiously with water for several minutes.[13]

-

If swallowed: Rinse mouth with water.[12]

-

In all cases of exposure, seek medical attention.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Recommended storage temperature is between 2-8°C under an inert atmosphere.[15]

Conclusion

This compound is a highly versatile and valuable reagent in the field of drug discovery and development. Its well-defined reactivity, particularly the potential for regioselective nucleophilic aromatic substitution, allows for the efficient synthesis of a diverse range of complex molecules. Its role as a key building block for kinase inhibitors and other biologically active compounds underscores its importance to medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 97229-11-3 [chemicalbook.com]

- 3. 97229-11-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 97229-11-3 | FC142333 [biosynth.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. This compound | 97229-11-3 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Chloro-2-(methylsulfonyl)pyrimidine, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, offers a detailed and validated synthesis protocol, and explores its strategic application in the creation of novel therapeutics. The information presented herein is grounded in established scientific literature and practical laboratory experience to ensure both accuracy and relevance.

Core Characteristics and Physicochemical Properties

This compound (CAS No. 97229-11-3) is a crystalline solid that serves as a highly versatile intermediate in organic synthesis.[1][2] Its utility stems from the presence of two key reactive sites: a chloro group at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring. These groups can be selectively targeted by nucleophiles, providing a modular approach to the synthesis of complex molecules.

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 192.62 g/mol | [3][4] |

| Molecular Formula | C₅H₅ClN₂O₂S | [3][4] |

| CAS Number | 97229-11-3 | [3][4] |

| IUPAC Name | This compound | [3] |

| Melting Point | 87-89 °C | [1][2] |

| Boiling Point | 371.2 ± 34.0 °C (Predicted) | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | [1][4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the oxidation of its precursor, 4-chloro-2-(methylthio)pyrimidine.[5][6] This process is a cornerstone for accessing this valuable building block, and understanding the nuances of the experimental procedure is critical for ensuring a high yield and purity of the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: A flowchart illustrating the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures and is designed to be self-validating by providing the rationale behind each step.[5][6]

Materials:

-

4-chloro-2-(methylthio)pyrimidine

-

95% Ethanol

-

30% Hydrogen Peroxide (H₂O₂)

-

Ammonium molybdate tetrahydrate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL single-necked flask equipped with a magnetic stirrer, add 4-chloro-2-(methylthio)pyrimidine (7.25 mL, 62.3 mmol) and 95% ethanol (100 mL). The ethanol serves as a solvent that is compatible with both the organic starting material and the aqueous oxidant.

-

Cooling: Cool the mixture to 0 °C using an ice bath. This initial cooling is crucial to control the exothermicity of the oxidation reaction upon the addition of hydrogen peroxide, preventing potential side reactions and ensuring safety.

-

Oxidant and Catalyst Addition: Slowly add 30% hydrogen peroxide (14.4 mL, 187 mmol) and ammonium molybdate tetrahydrate (2.18 g, 1.87 mmol) dropwise to the cooled mixture.

-

Expertise & Experience: Hydrogen peroxide is a clean and effective oxidizing agent, with water as its only byproduct. The use of a molybdate catalyst is key to facilitating the oxidation of the sulfide to a sulfone. The slow, dropwise addition is a critical control point to manage the reaction rate and temperature.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight under a nitrogen atmosphere. The nitrogen atmosphere is a precautionary measure to prevent any potential side reactions with atmospheric components, although the primary reaction is robust.

-

Solvent Removal: Upon confirmation of reaction completion (e.g., by TLC), remove the ethanol by distillation under reduced pressure. This step is necessary to prepare the mixture for the subsequent aqueous workup.

-

Aqueous Workup: Add deionized water (200 mL) and evaporate the mixture. This step helps to remove any remaining water-soluble impurities and prepares the product for drying.

-

Drying: Dry the resulting product with anhydrous sodium sulfate. This is a standard procedure to remove residual water from the organic product.

-

Final Purification: Filter the mixture to remove the sodium sulfate and concentrate the filtrate. Purify the crude product by silica gel column chromatography to yield the final product as a white solid (approximately 10.2 g, 85.7% yield).

-

Trustworthiness: Column chromatography is a reliable method for separating the desired product from any unreacted starting material or byproducts, ensuring a high purity of the final compound. The expected yield of around 85.7% serves as a benchmark for a successful synthesis.

-

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry due to its tunable reactivity. The chloro and methylsulfonyl groups are both good leaving groups, allowing for sequential or selective nucleophilic aromatic substitution (SₙAr) reactions. This dual reactivity enables the strategic introduction of various functional groups to build complex molecular architectures.

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its pyrimidine core is a common feature in many approved drugs, and the substituents at the 2 and 4 positions allow for the exploration of chemical space to optimize pharmacological properties. It has found broad applications in the development of treatments for various diseases.

Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors, a class of drugs widely used in cancer therapy. The pyrimidine scaffold can mimic the purine core of ATP, allowing the synthesized molecules to bind to the ATP-binding site of kinases and inhibit their activity. The chloro and methylsulfonyl groups provide handles to attach other fragments that can interact with specific regions of the kinase, leading to potent and selective inhibitors.

The following diagram illustrates the general role of this compound in the synthesis of a generic kinase inhibitor.

Caption: A conceptual workflow for the use of this compound in kinase inhibitor synthesis.

Safety and Handling

This compound is classified as an irritant.[3] The following GHS hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][7]

Conclusion

This compound is a pivotal building block in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with a reliable and high-yielding synthesis protocol, make it an accessible and valuable tool for medicinal chemists. The strategic and selective functionalization of its reactive sites has enabled the creation of a diverse range of complex molecules, most notably in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist working in this domain.

References

- 1. This compound | 97229-11-3 [sigmaaldrich.com]

- 2. This compound | 97229-11-3 [m.chemicalbook.com]

- 3. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 97229-11-3 [chemicalbook.com]

- 7. This compound | 97229-11-3 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the core physical and chemical properties of 4-Chloro-2-(methylsulfonyl)pyrimidine, a key building block in modern medicinal chemistry and drug discovery. The strategic placement of a chloro leaving group and an activating methylsulfonyl moiety on the pyrimidine scaffold imbues this molecule with a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse range of biologically active compounds. This document is structured to provide not just a compilation of data, but a cohesive understanding of the compound's characteristics, from its fundamental identifiers to its reactivity and safe handling.

Core Molecular and Physical Characteristics

This compound, with the CAS Number 97229-11-3, is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O₂S | [1][2] |

| Molecular Weight | 192.62 g/mol | [2][3] |

| CAS Number | 97229-11-3 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 87-89 °C | [1][4] |

| Boiling Point | 371.1 °C at 760 mmHg | [1] |

| InChI Key | BWVZLXTZQHILRC-UHFFFAOYSA-N | [1] |

These primary physical constants are critical for predicting the compound's behavior in various experimental setups, including reaction conditions and purification protocols.

Molecular Structure and Spectroscopic Profile

The structural arrangement of this compound is central to its reactivity. The electron-withdrawing nature of both the pyrimidine ring and the methylsulfonyl group activates the C4-position for nucleophilic attack.

References

- 1. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

4-Chloro-2-(methylsulfonyl)pyrimidine melting point

An In-Depth Technical Guide to 4-Chloro-2-(methylsulfonyl)pyrimidine: Properties, Applications, and Core Methodologies

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in pharmaceutical development, this guide delves into the compound's critical physicochemical properties, its strategic importance as a synthetic building block, and the rigorous methodologies required for its characterization, with a specific focus on its melting point.

Introduction: The Strategic Importance of a Versatile Pyrimidine Intermediate

This compound (CAS No. 97229-11-3) is a highly reactive heterocyclic compound that has garnered significant attention in the fields of medicine, materials science, and agrochemicals.[1] Its structure, featuring a pyrimidine core functionalized with both a reactive chlorine atom and a potent electron-withdrawing methylsulfonyl group, makes it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.[2]

The pyrimidine scaffold is a cornerstone in numerous pharmaceuticals, while the sulfonyl group can influence electronic properties and participate in various chemical transformations.[2] The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, providing a direct handle for chemists to introduce diverse functionalities and build elaborate molecular architectures.[2] This inherent reactivity is frequently exploited in the development of novel therapeutics, most notably in the creation of kinase inhibitors for cancer therapy.[2][3] This guide will provide the foundational data and protocols necessary for the effective use and characterization of this pivotal compound.

Physicochemical and Structural Characteristics

Accurate characterization of a compound's physical properties is fundamental to its application in synthesis and development. The key properties of this compound are summarized below. The melting point, a critical indicator of purity, is consistently reported in the range of 87-89°C.[4]

| Property | Value | Source(s) |

| CAS Number | 97229-11-3 | [1][5] |

| Molecular Formula | C₅H₅ClN₂O₂S | [5][6] |

| Molecular Weight | 192.62 g/mol | [5] |

| Melting Point | 87-89 °C | [4] |

| Boiling Point | 371.1 °C at 760 mmHg | |

| Appearance | Solid | |

| IUPAC Name | This compound | [5] |

| InChIKey | BWVZLXTZQHILRC-UHFFFAOYSA-N | [5] |

| Purity (Typical) | >98% |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Reactivity

This compound is typically synthesized via a straightforward two-step process. The common starting material is 4-chloro-2-(methylthio)pyrimidine.[7] This precursor undergoes an oxidation reaction, which converts the methylthio group (-SCH₃) into the methylsulfonyl group (-SO₂CH₃).[1][8] Reagents such as hydrogen peroxide with a catalyst like ammonium molybdate are often employed for this transformation.[1]

The resulting product is a powerful electrophile. The two key reactive sites are:

-

C4-Position : The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This is the primary site for introducing diversity in drug discovery campaigns.

-

C2-Position : The methylsulfonyl group is also a strong leaving group, and its displacement can be achieved under specific conditions, offering a secondary site for functionalization.[8]

This dual reactivity makes the compound a valuable linchpin in convergent synthetic strategies.

Protocol: High-Precision Melting Point Determination

The melting point is a definitive physical property that serves as a primary indicator of a compound's identity and purity. A sharp melting range (typically ≤ 1°C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities. The following protocol ensures an accurate and reproducible determination.

Principle of the Method

This procedure utilizes a digital melting point apparatus with a heated block and integrated visual detection. The sample is heated at a controlled rate, and the temperatures at which the first droplet of liquid appears (onset) and the entire sample becomes liquid (clear point) are recorded as the melting range.

Materials and Equipment

-

This compound sample

-

Digital melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or equivalent)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle

-

Watch glass

Step-by-Step Experimental Workflow

-

Sample Preparation (The "Why": Homogeneity is Key)

-

Place a small amount (~10-20 mg) of the crystalline this compound onto a clean, dry watch glass.

-

Gently crush the sample into a fine, uniform powder using a mortar and pestle. Causality: A fine powder ensures efficient and uniform heat transfer throughout the sample, preventing localized superheating and leading to a sharper, more accurate melting range.

-

-

Capillary Loading (The "Why": Proper Packing Prevents Errors)

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

-

Aim for a packed sample height of 2-3 mm. Causality: An insufficient sample height makes visual detection difficult, while an excessive amount creates a thermal gradient within the sample, leading to a broadened melting range.

-

-

Apparatus Setup and Calibration (The "Why": Trustworthiness Requires Validation)

-

Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting point of 87-89°C. This is a self-validating step to guarantee instrument accuracy.

-

Set the starting temperature to ~80°C (5-7°C below the expected melting point).

-

Set the heating rate (ramp rate) to 1°C per minute. Causality: A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring that the temperature of the heating block accurately reflects the temperature of the sample.

-

-

Measurement Execution

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Allow the block to reach the starting temperature and equilibrate for 1-2 minutes.

-

Initiate the heating ramp.

-

Observe the sample closely through the magnified viewing port.

-

Record the Onset Temperature (T₁) : The temperature at which the first sign of melting (formation of a liquid droplet) is observed.

-

Record the Clear Point Temperature (T₂) : The temperature at which the last solid crystal melts, and the sample is completely transformed into a transparent liquid.

-

-

Data Reporting and Analysis

-

Report the result as a melting range (T₁ - T₂). For a pure sample of this compound, this should be within the 87-89°C range and span no more than 1-2°C.

-

Perform the measurement in triplicate to ensure reproducibility and report the average range.

-

Workflow Diagram

Caption: Workflow for the precise determination of melting point.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. Adherence to established safety protocols is mandatory.

-

Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety goggles.[9][10]

-

Handling : Avoid generating dust.[9] Wash hands thoroughly after handling.[10] Prevent contact with skin, eyes, and clothing.

-

First Aid Measures :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.

-

Eye Contact : Rinse cautiously with water for several minutes.[10] If irritation persists, seek medical attention.

-

Inhalation : Move the person to fresh air.[11] If breathing is difficult, administer oxygen.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Recommended storage temperatures range from 2-8°C[4] to -20°C to maintain long-term stability, protected from moisture and under an inert atmosphere.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, particularly its melting point of 87-89°C, serve as a reliable benchmark for purity and quality control. Understanding its synthesis, reactivity, and the precise protocols for its characterization empowers researchers to leverage its full potential in the discovery and development of next-generation pharmaceuticals. The methodologies and data presented in this guide provide a robust framework for the safe and effective application of this important synthetic intermediate.

References

- 1. This compound | 97229-11-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 97229-11-3 | FC142333 [biosynth.com]

- 4. This compound | 97229-11-3 [m.chemicalbook.com]

- 5. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Solubility of 4-Chloro-2-(methylsulfonyl)pyrimidine: Principles and Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a compound's therapeutic potential. Poor solubility can lead to low bioavailability, erratic dosing responses, and ultimately, the failure of an otherwise promising drug candidate. 4-Chloro-2-(methylsulfonyl)pyrimidine, a key heterocyclic intermediate in the synthesis of various biologically active molecules, is no exception.[1][2] This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and actionable protocols to confidently assess and understand the solubility profile of this important compound.

Part 1: Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior.

Structural and Chemical Properties

This compound possesses a pyrimidine core, a six-membered aromatic ring containing two nitrogen atoms. The key functional groups influencing its solubility are the chloro group at the 4-position and the methylsulfonyl group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂S | [3] |

| Molecular Weight | 192.62 g/mol | [3] |

| Melting Point | 87-89 °C | [4][5][6] |

| Boiling Point (Predicted) | 371.2 ± 34.0 °C | [4] |

| Density (Predicted) | 1.486 g/cm³ | [5] |

| pKa (Predicted) | -4.77 ± 0.20 | [4][5] |

| Appearance | White to off-white solid | [7] |

The methylsulfonyl group is a strong electron-withdrawing group, which, along with the electronegative chlorine atom and the nitrogen atoms in the pyrimidine ring, contributes to the molecule's overall polarity. The predicted low pKa value suggests that the compound is a very weak base.[4][5]

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its crystal lattice energy (the energy holding the solid state together) and the solvation energy (the energy released when the molecule interacts with solvent molecules).

-

Polarity and Hydrogen Bonding: The presence of nitrogen and oxygen atoms allows for potential hydrogen bonding with protic solvents like water, ethanol, and methanol. However, the molecule as a whole lacks easily donatable hydrogen bond protons, which may limit its aqueous solubility.

-

Lipophilicity: The chlorophenyl-like portion of the molecule contributes to its lipophilic character, suggesting better solubility in organic solvents compared to water.

-

Solvent Choice: The principle of "like dissolves like" is paramount. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good solvents for a wide range of organic compounds due to their ability to solvate both polar and nonpolar moieties. Alcohols like ethanol and methanol can act as both hydrogen bond donors and acceptors, making them versatile solvents.[8]

Part 2: Experimental Determination of Solubility

Given the scarcity of published quantitative solubility data for this compound, this section provides a detailed, self-validating protocol for its experimental determination. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for its reliability.[9][10]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

References

- 1. This compound | 97229-11-3 [chemicalbook.com]

- 2. This compound | 97229-11-3 | FC142333 [biosynth.com]

- 3. This compound | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 97229-11-3 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 97229-11-3 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine from 2-methylthio-4-chloropyrimidine

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, owing to its prevalence in natural products and its versatile chemical reactivity.[1][2][3] Within this class of heterocycles, this compound stands out as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules.[4][5] Its strategic importance lies in the differential reactivity of its substituents: the chloro group at the 4-position is susceptible to nucleophilic substitution, while the methylsulfonyl group at the 2-position acts as a potent leaving group, enabling a wide range of chemical transformations.[4] This dual reactivity allows for the sequential and regioselective introduction of various functionalities, making it an invaluable building block in the construction of complex molecular architectures, particularly in the development of kinase inhibitors for cancer therapy.[4] This guide provides a comprehensive overview of the synthesis of this compound from its precursor, 2-methylthio-4-chloropyrimidine, with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

The Chemical Transformation: From Thioether to Sulfone

The core of this synthesis is the oxidation of the methylthio group of 2-methylthio-4-chloropyrimidine to a methylsulfonyl group. This transformation is crucial as it significantly enhances the leaving group ability of the substituent at the 2-position, thereby facilitating subsequent nucleophilic substitution reactions. The oxidation typically proceeds in two steps: the initial oxidation of the thioether to a sulfoxide, followed by further oxidation to the desired sulfone.

A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, oxone, and peroxy acids.[6][7] Among these, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the oxidation of thioethers to sulfones.[6][8] The reaction is generally clean and proceeds under mild conditions, making it a preferred choice in many synthetic applications.

The "Butterfly" Mechanism of m-CPBA Oxidation

The oxidation of a thioether by m-CPBA is believed to proceed through a concerted transition state often referred to as the "butterfly mechanism".[9] In this mechanism, the sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted process involves the simultaneous transfer of the oxygen atom to the sulfur and the proton from the hydroxyl group of the peroxy acid to the carbonyl oxygen, leading to the formation of the sulfoxide and m-chlorobenzoic acid as a byproduct.[9] A second equivalent of m-CPBA then oxidizes the intermediate sulfoxide to the final sulfone through a similar mechanism.

dot

Caption: Chemical transformation from starting material to final product.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Quantity |

| 2-methylthio-4-chloropyrimidine | 49844-90-8 | 160.63 g/mol | 1.0 equiv |

| m-Chloroperoxybenzoic acid (m-CPBA) (≤77%) | 937-14-4 | 172.57 g/mol | 2.2 equiv |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As solvent |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | For workup |

| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 g/mol | For workup |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylthio-4-chloropyrimidine (1.0 equiv) in dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the oxidation reaction.

-

Addition of m-CPBA: To the cooled and stirring solution, add m-chloroperoxybenzoic acid (m-CPBA, 2.2 equiv) portion-wise over a period of 30-60 minutes. Maintaining a low temperature during the addition is essential to minimize side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quenching the Reaction: Once the reaction is complete, cool the mixture again to 0 °C. Quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the m-chlorobenzoic acid byproduct, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

dot

Caption: Overall workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a singlet for the methyl protons of the sulfonyl group and characteristic signals for the pyrimidine ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

-

IR (Infrared) Spectroscopy: The spectrum should exhibit strong absorption bands characteristic of the S=O stretching vibrations of the sulfone group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Fume Hood: All manipulations should be carried out in a well-ventilated chemical fume hood.[10]

-

Handling m-CPBA: m-CPBA is a strong oxidizing agent and can be shock-sensitive.[10] It should be handled with care and stored at low temperatures (2-8 °C).[10] Avoid contact with flammable materials.[10]

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from 2-methylthio-4-chloropyrimidine via oxidation with m-CPBA is a robust and reliable method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines are paramount for a successful and safe synthesis. The availability of this key building block empowers medicinal chemists to explore novel chemical space in the quest for new and effective therapeutic agents.

References

- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 97229-11-3 | FC142333 [biosynth.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

The Ascendancy of Pyrimidine Sulfones: A Technical Odyssey from Discovery to Modern Drug Development

For Immediate Release

[City, State] – January 2, 2026 – A comprehensive technical guide released today charts the century-long journey of pyrimidine sulfones, from their early synthetic explorations to their current prominence as a privileged scaffold in medicinal chemistry. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a detailed historical narrative, a thorough examination of synthetic methodologies, and a forward-looking perspective on the burgeoning applications of this versatile class of compounds.

The Genesis of a Privileged Scaffold: Early Explorations in Pyrimidine Chemistry

The story of pyrimidine sulfones is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines commenced in 1884 with the work of Pinner, who successfully synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] This foundational work laid the groundwork for future explorations into the functionalization of the pyrimidine ring.

While the exact first synthesis of a pyrimidine sulfone is not prominently documented as a singular breakthrough, the underlying chemistry for their creation emerged from early 20th-century investigations into sulfur-containing organic compounds. The development of methods for the oxidation of thioethers to sulfones was a critical precursor.[2] Early synthetic organic chemists recognized the potential of the sulfonyl group (–SO₂–) to modulate the electronic properties and biological activity of heterocyclic compounds. The Hinsberg sulfone synthesis, reported in 1894, although not directly applied to pyrimidines at the time, represents one of the earliest methods for the formation of sulfone derivatives and highlights the long-standing interest in this functional group.[1]

The most common and enduring method for the synthesis of pyrimidine sulfones involves a two-step process: the initial synthesis of a pyrimidine thioether followed by its oxidation. This approach offered a reliable and versatile route to a wide array of substituted pyrimidine sulfones, allowing for the systematic investigation of their properties and potential applications.

The Evolution of a Synthetic Arsenal: From Classical Methods to Modern Innovations

The synthetic toolkit for accessing pyrimidine sulfones has expanded significantly over the past century, driven by the increasing demand for these compounds in various scientific disciplines, most notably in drug discovery.

The Classical Approach: Thioether Synthesis and Subsequent Oxidation

The traditional and still widely practiced method for preparing pyrimidine sulfones begins with the synthesis of a corresponding pyrimidine thioether. This is typically achieved through the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with a thiol.

Step 1: Synthesis of Pyrimidine Thioether

A common protocol involves the reaction of a chloropyrimidine with a desired thiol in the presence of a base.

Experimental Protocol: Synthesis of a Generic 2-(Alkylthio)pyrimidine

-

Materials: 2-chloropyrimidine, desired alkyl thiol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2-chloropyrimidine (1.0 eq) in DMF, add the alkyl thiol (1.1 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkylthio)pyrimidine.

-

Step 2: Oxidation to Pyrimidine Sulfone

The resulting thioether is then oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.

Experimental Protocol: Oxidation of a 2-(Alkylthio)pyrimidine to a 2-(Alkylsulfonyl)pyrimidine

-

Materials: 2-(Alkylthio)pyrimidine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the 2-(alkylthio)pyrimidine (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 2-(alkylsulfonyl)pyrimidine.

-

Modern Synthetic Advancements

More contemporary methods have focused on improving the efficiency, selectivity, and environmental footprint of pyrimidine sulfone synthesis. These include the use of milder and more selective oxidizing agents, as well as the development of one-pot procedures that combine thioether formation and oxidation.

Table 1: Comparison of Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperature | Inexpensive, environmentally benign byproduct (water) | Can require harsh conditions, potential for over-oxidation |

| m-CPBA | DCM, 0 °C to room temperature | Generally high yielding, reliable | Can be explosive, requires careful handling |

| Oxone® | Methanol/water, room temperature | Stable, easy to handle, effective | Can be acidic, may not be suitable for acid-sensitive substrates |

| Potassium Permanganate (KMnO₄) | Acetone/water, controlled pH | Powerful oxidizing agent | Can be unselective, produces manganese dioxide waste |

The development of catalytic oxidation methods, for instance, using metal catalysts in the presence of a terminal oxidant, represents a significant step forward in green chemistry approaches to pyrimidine sulfone synthesis.

The Rise of Pyrimidine Sulfones in Medicinal Chemistry: A Story of Targeted Action

The unique electronic properties of the pyrimidine sulfone moiety have made it a highly attractive pharmacophore in modern drug discovery. The potent electron-withdrawing nature of the sulfonyl group activates the pyrimidine ring towards nucleophilic aromatic substitution, making these compounds effective covalent inhibitors of various enzymes.

Covalent Inhibition: A Powerful Therapeutic Strategy

Pyrimidine sulfones have emerged as "warheads" in the design of targeted covalent inhibitors. These molecules form a stable covalent bond with a specific nucleophilic residue, typically a cysteine, in the active site of a target protein. This irreversible inhibition can lead to enhanced potency and prolonged duration of action.

A notable milestone in this area was the report in 2005 of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMP) as a cysteine "capping" agent for proteomics studies. This work highlighted the reactivity and selectivity of the 2-sulfonylpyrimidine scaffold towards cysteine residues.

Diagram: Mechanism of Covalent Inhibition by a 2-Sulfonylpyrimidine

Caption: Covalent modification of a cysteine residue by a 2-sulfonylpyrimidine.

This strategy has been successfully applied in the development of inhibitors for a range of therapeutic targets, including kinases and proteases, in areas such as oncology and infectious diseases.

Diverse Pharmacological Applications

Beyond covalent inhibition, the pyrimidine sulfone scaffold has been incorporated into a wide array of biologically active molecules. The sulfone group can act as a versatile linker, a hydrogen bond acceptor, and a modulator of physicochemical properties, such as solubility and metabolic stability.

Table 2: Selected Therapeutic Applications of Pyrimidine Sulfone Derivatives

| Therapeutic Area | Target Class | Example Application |

| Oncology | Kinase Inhibitors | Development of selective inhibitors for cancer-related kinases. |

| Infectious Diseases | Protease Inhibitors | Design of covalent inhibitors for viral and bacterial proteases. |

| Neurological Disorders | Enzyme Modulators | Synthesis of compounds targeting enzymes implicated in neurodegenerative diseases. |

| Agrochemicals | Herbicides/Fungicides | Development of novel crop protection agents. |

Future Horizons: The Enduring Legacy of Pyrimidine Sulfones

The historical journey of pyrimidine sulfones from their conceptual origins to their current status as a cornerstone of medicinal chemistry is a testament to the enduring power of fundamental organic synthesis. The continual refinement of synthetic methods and the expanding understanding of their mechanism of action promise to unlock new therapeutic opportunities. As the demand for highly selective and potent therapeutic agents grows, the versatile and tunable nature of the pyrimidine sulfone scaffold ensures its continued prominence in the landscape of drug discovery and development for the foreseeable future.

References

The Alchemical Vade Mecum: A Guide to the Physicochemical Properties of Substituted Pyrimidines for the Modern Drug Hunter

Foreword: The Enduring Legacy of the Pyrimidine Scaffold

In the intricate tapestry of medicinal chemistry, few heterocyclic scaffolds command the same level of reverence and utility as the pyrimidine ring.[1] This deceptively simple diazine is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which encode the very blueprint of our genetic identity.[2] It is this inherent biological relevance that has made pyrimidine and its derivatives a perennially fruitful starting point for the design of novel therapeutics. From groundbreaking antivirals to targeted cancer therapies, the pyrimidine motif is a privileged structure, consistently appearing in a multitude of FDA-approved drugs.[3]

However, the journey from a promising pyrimidine-based hit to a clinically successful drug is fraught with challenges, many of which are dictated by the molecule's physicochemical properties. These fundamental characteristics—solubility, lipophilicity, ionization state (pKa), and metabolic stability—govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A finely tuned balance of these properties is often the determining factor between a potent molecule and a viable therapeutic agent.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of the pyrimidine scaffold. We will delve into the core physicochemical properties that are paramount in drug discovery, exploring not only their theoretical underpinnings but also the practical experimental and computational methodologies used to assess them. Crucially, we will examine how the strategic placement of substituents on the pyrimidine ring can be used to modulate these properties, providing a rational framework for lead optimization. This guide is not merely a collection of protocols; it is a distillation of field-proven insights, designed to empower you to make informed decisions in the quest for the next generation of pyrimidine-based medicines.

I. Aqueous Solubility: The Gateway to Bioavailability

A drug's journey begins with its dissolution. For orally administered therapeutics, inadequate aqueous solubility is a primary obstacle to achieving sufficient bioavailability, rendering an otherwise potent compound ineffective.[4] The pyrimidine ring itself is a colorless, crystalline solid with moderate water solubility.[5] However, the introduction of various substituents can dramatically alter this property.

Modulating Solubility: A Game of Substituents

The solubility of substituted pyrimidines is a complex interplay of factors including the substituent's polarity, its ability to form hydrogen bonds, and its influence on the crystal lattice energy of the solid form.

-

Polar and Ionizable Groups: The introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups, generally enhances aqueous solubility by increasing the molecule's ability to interact with water molecules through hydrogen bonding. Furthermore, ionizable groups can significantly boost solubility, particularly at pH values where they exist in their charged form.

-

Lipophilic Groups: Conversely, the addition of non-polar, lipophilic substituents like alkyl chains, aryl groups, and halogens tends to decrease aqueous solubility. These groups are less able to form favorable interactions with water, leading to a higher propensity for the molecule to remain in the solid state.

-

Crystal Packing: The way molecules arrange themselves in a solid crystal lattice can have a profound impact on solubility. Strong intermolecular interactions within the crystal, such as hydrogen bonding and π-stacking, can lead to a more stable, less soluble solid. The introduction of bulky or awkwardly shaped substituents can disrupt this efficient packing, potentially leading to an increase in solubility.

The following table provides a qualitative summary of the expected impact of common substituents on the aqueous solubility of a pyrimidine core.

| Substituent Category | Examples | Expected Impact on Aqueous Solubility | Rationale |

| Polar, Non-ionizable | -OH, -CONH2, -SO2NH2 | Increase | Increased hydrogen bonding with water. |

| Ionizable (Acidic) | -COOH, -SO3H | Significant Increase (at pH > pKa) | Formation of highly soluble carboxylate/sulfonate salts. |

| Ionizable (Basic) | -NH2, -NR2 | Significant Increase (at pH < pKa) | Formation of highly soluble ammonium salts. |

| Lipophilic (Alkyl) | -CH3, -C2H5, -tBu | Decrease | Increased hydrophobic surface area. |

| Lipophilic (Aryl) | -Phenyl, -Naphthyl | Significant Decrease | Large increase in hydrophobic surface area. |

| Halogens | -F, -Cl, -Br, -I | Decrease | Increased lipophilicity (generally F < Cl < Br < I). |

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for lead optimization and formulation development.[6] The shake-flask method is the gold-standard for its determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid, powdered pyrimidine derivative to a clear glass vial.

-

Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C).

-

Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[7]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.[8]

-

-

Data Reporting:

-

The thermodynamic solubility is reported in units of µg/mL or µM.

-

II. Lipophilicity: Navigating the Cellular Maze

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It also plays a significant role in binding to plasma proteins and metabolic enzymes. The most common measure of lipophilicity is the partition coefficient (logP) or, for ionizable compounds, the distribution coefficient (logD) at a specific pH.

The Influence of Substituents on Lipophilicity

The pyrimidine core is relatively polar. The introduction of substituents can be used to fine-tune the lipophilicity of the molecule to achieve the desired balance between membrane permeability and aqueous solubility.

-

Increasing Lipophilicity: Adding non-polar substituents such as alkyl chains, aryl rings, and halogens will increase the logP/logD of a pyrimidine derivative. The contribution of a substituent to lipophilicity is often additive and can be estimated using fragmental contribution methods.

-

Decreasing Lipophilicity: Introducing polar groups like hydroxyls, amides, and sulfonamides will decrease the logP/logD by increasing the molecule's affinity for the aqueous phase. For ionizable compounds, the logD is highly pH-dependent. At a pH where the molecule is predominantly in its ionized form, its lipophilicity will be significantly lower.

The following table presents experimental data illustrating the effect of substituents on the logP of the 2-aminopyrimidine scaffold.

| Substituent at C4 | Substituent at C6 | logP |

| -H | -H | 0.16 |

| -Cl | -H | 0.81 |

| -CH3 | -H | 0.58 |

| -OCH3 | -H | 0.28 |

| -NH2 | -H | -0.67 |

| -Cl | -Cl | 1.46 |

Data compiled from various sources and intended for illustrative purposes.

Experimental Determination of Lipophilicity (logD)

The shake-flask method remains the definitive technique for measuring logP and logD values.

-

Solvent Pre-saturation:

-

Mix equal volumes of n-octanol and the aqueous buffer of interest (e.g., pH 7.4 phosphate buffer) in a separatory funnel.

-

Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation of the two phases.

-

Allow the phases to separate completely before use.[9]

-

-

Partitioning:

-

Dissolve a small, accurately weighed amount of the pyrimidine derivative in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Add a known volume of this solution to a vial containing a known volume of the other pre-saturated phase.

-

Seal the vial and shake or rotate until equilibrium is reached (typically 1-24 hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Carefully sample an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logD = log10 ([Compound]octanol / [Compound]aqueous)

-

III. Ionization Constant (pKa): The pH-Dependent Persona

The pKa of a molecule is the pH at which it is 50% ionized and 50% in its neutral form. For drug candidates, the pKa is a critical parameter as it dictates the charge state of the molecule in different physiological compartments, which in turn affects its solubility, permeability, and target binding. The pyrimidine ring contains two nitrogen atoms, making it a basic heterocycle.

Substituent Effects on Pyrimidine pKa

The basicity of the pyrimidine ring can be significantly altered by the electronic properties of its substituents.

-

Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring, such as amino (-NH2) and methoxy (-OCH3) groups, increase the basicity of the pyrimidine nitrogens, resulting in a higher pKa.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density from the ring, such as nitro (-NO2) and chloro (-Cl) groups, decrease the basicity and lead to a lower pKa.

The following table provides experimental pKa values for a series of substituted pyrimidines, illustrating these electronic effects.

| Compound | pKa1 (Cation to Neutral) |

| Pyrimidine | 1.3 |

| 2-Aminopyrimidine | 3.5 |

| 4-Aminopyrimidine | 5.7 |

| 2-Hydroxypyrimidine | -0.1 |

| 2-Chloropyrimidine | -2.4 |

| 2-Methoxypyrimidine | 1.1 |

Data compiled from "Computational Estimation of the Acidities of Pyrimidines and Related Compounds" and other sources.[1]

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.

-

Sample Preparation:

-

Accurately weigh and dissolve the pyrimidine derivative in a suitable solvent, typically water or a water-cosolvent mixture for poorly soluble compounds. The concentration should be around 1 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration:

-

Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) for a basic compound or strong base (e.g., 0.1 M NaOH) for an acidic compound.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate determination, the inflection point of the first derivative of the titration curve can be used to identify the equivalence point.

-

IV. Metabolic Stability: Surviving the Body's Defenses

Upon entering the body, drugs are subjected to metabolic processes, primarily in the liver, which are designed to detoxify and eliminate foreign compounds. For a drug to be effective, it must possess a degree of metabolic stability to ensure it remains in circulation long enough to reach its target. The pyrimidine ring and its substituents can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.

Structural Features Influencing Metabolic Stability

Certain structural motifs are known to be more prone to metabolic attack than others.

-

Sites of Oxidation: Unsubstituted positions on the pyrimidine ring, particularly those activated by adjacent electron-donating groups, can be susceptible to hydroxylation. Alkyl substituents are also common sites of metabolism, undergoing hydroxylation or dealkylation.

-

Metabolic Blocking: A common strategy to improve metabolic stability is to "block" metabolically labile positions by introducing substituents that are resistant to metabolism, such as fluorine atoms or by creating steric hindrance that prevents the enzyme from accessing the site.

In Vitro Assessment of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes (from human or other species) and the pyrimidine derivative in a phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the cofactor NADPH.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of this line is the elimination rate constant (k).

-

The in vitro half-life (t1/2) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) can also be calculated from these data.

-

V. Computational Approaches: In Silico Crystal Ball

In modern drug discovery, in silico methods play a crucial role in predicting the physicochemical properties of virtual compounds before they are synthesized, allowing for the prioritization of the most promising candidates. A variety of computational tools and algorithms are available for this purpose.

-

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with physicochemical properties. These models are trained on large datasets of compounds with experimentally determined properties and can be used to predict the properties of new molecules.

-

Physics-Based Methods: These methods use principles of molecular mechanics and quantum mechanics to calculate properties from the ground up. While computationally more intensive, they can provide a deeper understanding of the underlying molecular interactions.

-

Commercial Software: Several commercial software packages are available that offer robust and validated models for predicting a wide range of ADMET properties, including solubility, logP, and pKa.

While computational predictions are invaluable for guiding medicinal chemistry efforts, they are not a substitute for experimental validation. It is essential to confirm in silico predictions with in vitro experiments as the drug discovery program progresses.

Conclusion: The Rational Design of Pyrimidine Therapeutics

The pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent biological relevance and synthetic tractability make it an enduringly attractive starting point for drug discovery. However, success in this endeavor hinges on a deep understanding and rational modulation of the physicochemical properties of substituted pyrimidines. By carefully considering the impact of each substituent on solubility, lipophilicity, pKa, and metabolic stability, and by employing a combination of robust experimental assays and predictive computational tools, the modern drug hunter can navigate the complex landscape of ADMET optimization with greater confidence and precision. This guide has provided a framework for this rational design process, empowering you to unlock the full therapeutic potential of this remarkable heterocycle.

References

- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Reactivity of 4-Chloro-2-(methylsulfonyl)pyrimidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(methylsulfonyl)pyrimidine is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique electronic architecture, characterized by an electron-deficient pyrimidine core bearing two distinct electrophilic centers, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive analysis of the reactivity of this heterocycle with a range of nucleophiles. We will delve into the mechanistic underpinnings of its reactivity, explore the factors governing regioselectivity, and present practical, field-tested protocols for key transformations. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pyrimidine scaffold is a privileged motif in a vast array of approved drugs and clinical candidates, particularly in the realm of kinase inhibitors where it often serves as a crucial hinge-binding element. The subject of this guide, this compound, has emerged as a particularly valuable intermediate due to the differential reactivity of its two electrophilic sites: the C4 carbon atom bearing a chloro leaving group and the C2 carbon atom activated by a potent methylsulfonyl leaving group. This dichotomy in reactivity allows for sequential and controlled functionalization, enabling the precise construction of intricate molecular architectures.

Understanding the nuances of its reactions with various nucleophiles is paramount for harnessing its full synthetic potential. This guide will provide a detailed exploration of these reactions, grounded in mechanistic principles and supported by practical experimental data.

The Electronic Landscape: Understanding the Reactivity of the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further exacerbated by the presence of the chloro and methylsulfonyl substituents, which are strong electron-withdrawing groups. This electronic arrangement renders the C2, C4, and C6 positions highly susceptible to nucleophilic attack.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is a subject of considerable interest. In the case of this compound, the primary sites of attack are the C4 and C2 positions. The outcome of the reaction is dictated by a delicate interplay of several factors, including:

-

The nature of the nucleophile: "Hard" and "soft" nucleophiles can exhibit different preferences for the two electrophilic sites.

-

Reaction conditions: Solvent, temperature, and the presence of a base can significantly influence the regioselectivity.

-

Leaving group ability: Both the chloride and methylsulfonyl groups are excellent leaving groups, but their relative lability can be modulated by the reaction environment.

The stability of the Meisenheimer intermediate, a key species in the SNAr mechanism, plays a crucial role in determining the favored reaction pathway. Attack at either C2 or C4 leads to the formation of a resonance-stabilized anionic intermediate. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to better understand the observed reactivity and selectivity, providing valuable insights into the transition state energies for substitution at each position.

Reactions with N-Nucleophiles: A Gateway to Aminopyrimidines

The reaction of this compound with nitrogen-based nucleophiles, particularly amines, is a cornerstone of its synthetic utility, providing access to a diverse range of 2- and 4-aminopyrimidine derivatives. The regioselectivity of this reaction is highly dependent on the nature of the amine and the reaction conditions.

Reaction with Primary and Secondary Aliphatic Amines